3-methyl-N-(4-phenylbutan-2-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
3-methyl-N-(4-phenylbutan-2-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-phenylbutan-2-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step reactionsCommon reagents used in these reactions include thiourea dioxide, malononitrile, and β-ketoesters .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for efficient production. The scalability of the synthesis process is also considered to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-phenylbutan-2-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-methyl-N-(4-phenylbutan-2-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-phenylbutan-2-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these actions are often complex and may include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives, such as:
- 2-amino-4H-pyran-3-carbonitrile derivatives
- 4-hydroxy-2-quinolones
- N-(1H-benzo[d]imidazol-2-yl) derivatives .
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and development .
Properties
Molecular Formula |
C22H27N3O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-methyl-1,1-dioxo-N-(4-phenylbutan-2-yl)-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H27N3O3S/c1-4-14-25-17(3)24-29(27,28)21-15-19(12-13-20(21)25)22(26)23-16(2)10-11-18-8-6-5-7-9-18/h5-9,12-13,15-16H,4,10-11,14H2,1-3H3,(H,23,26) |
InChI Key |
YDLISVDKSSWCNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
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